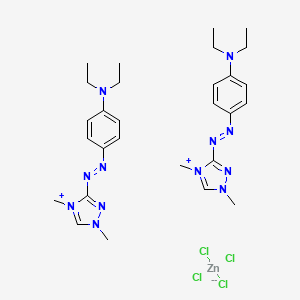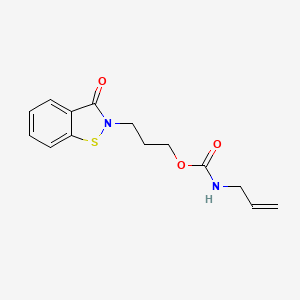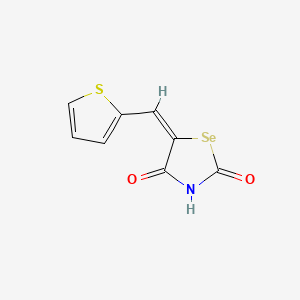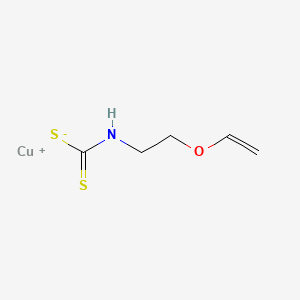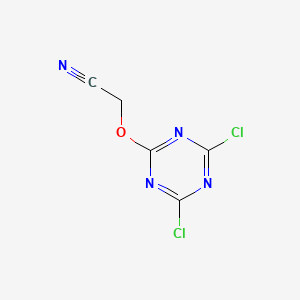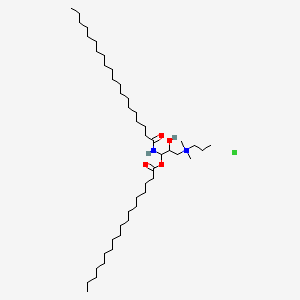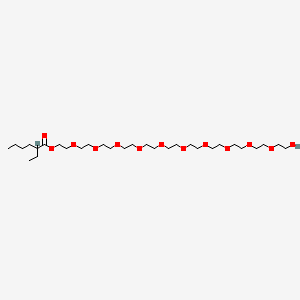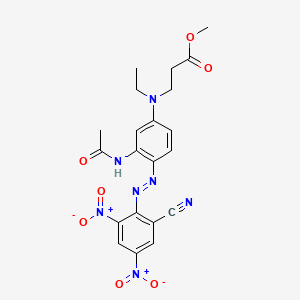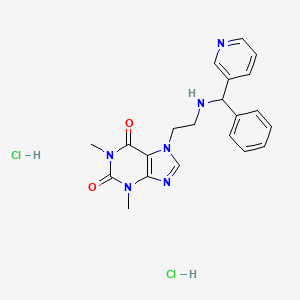
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- is a complex organic compound with a molecular formula of C21H24N6O2·2HCl. This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the dimethyl and dihydrochloride groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Compared to other similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other purine derivatives with different substituents, such as:
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-2-pyridinylmethyl)amino)ethyl)-, dihydrochloride
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-4-pyridinylmethyl)amino)ethyl)-, dihydrochloride
These compounds share a similar core structure but differ in the position and nature of the substituents, which can significantly impact their chemical properties and biological activities.
特性
CAS番号 |
110622-76-9 |
|---|---|
分子式 |
C21H24Cl2N6O2 |
分子量 |
463.4 g/mol |
IUPAC名 |
1,3-dimethyl-7-[2-[[phenyl(pyridin-3-yl)methyl]amino]ethyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H22N6O2.2ClH/c1-25-19-18(20(28)26(2)21(25)29)27(14-24-19)12-11-23-17(15-7-4-3-5-8-15)16-9-6-10-22-13-16;;/h3-10,13-14,17,23H,11-12H2,1-2H3;2*1H |
InChIキー |
HBJVDWBCFDXMKC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CN=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

